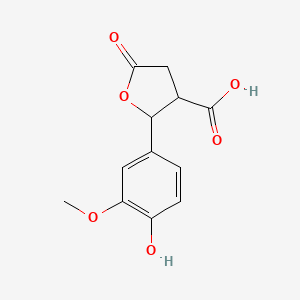
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound with significant interest in various scientific fields. This compound features a tetrahydrofuran ring, a hydroxy group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable dioxane derivative under acid-catalyzed conditions. The reaction is carried out at elevated temperatures, often around 75°C, for a few hours . The product is then purified through recrystallization from an ethanol-water mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in inhibiting protein catabolism and enhancing muscle strength.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular pathways:
Antioxidant Activity: It interacts with free radicals, neutralizing them and preventing oxidative damage.
Protein Catabolism Inhibition: It modulates the expression of genes involved in protein metabolism, thereby reducing protein breakdown.
Muscle Strength Enhancement: It influences muscle function by affecting glucose and lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic Acid: Shares the methoxyphenyl group and exhibits antioxidant properties.
Esculetin: Contains a similar hydroxy group and is known for its biological activities.
Uniqueness
2-(4-Hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its tetrahydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H12O6 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O6/c1-17-9-4-6(2-3-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11,13H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
GCHAZABUIJYWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(CC(=O)O2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


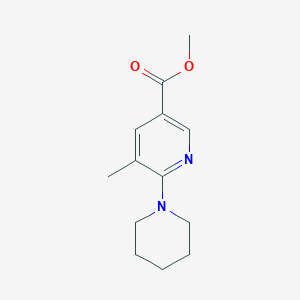
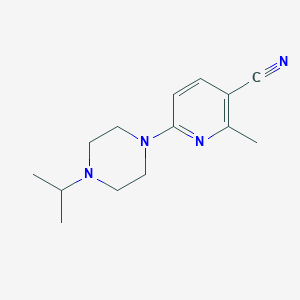
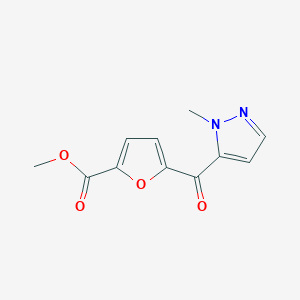
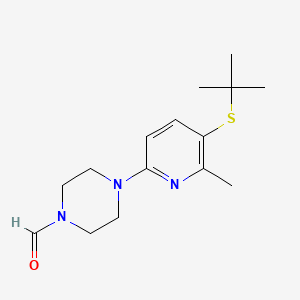
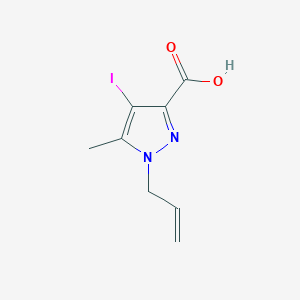
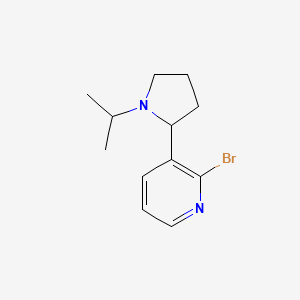
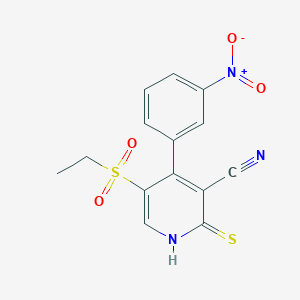
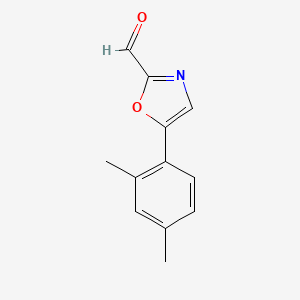
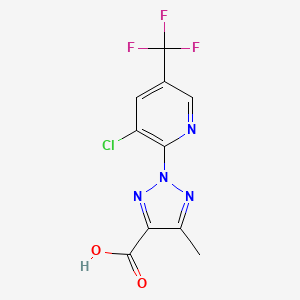
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
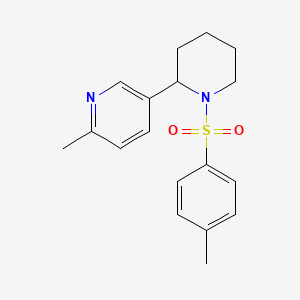

![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)
